![molecular formula C21H23NO2 B3929120 5-(4-methoxyphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3929120.png)
5-(4-methoxyphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one
説明
5-(4-methoxyphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
作用機序
5-(4-methoxyphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, this compound can modulate the activity of other neurotransmitter systems, such as dopamine and GABA, which are implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, increasing the expression of neurotrophic factors, and modulating the activity of various neurotransmitter systems. It has also been shown to improve cognitive function in animal models of fragile X syndrome.
実験室実験の利点と制限
One advantage of using 5-(4-methoxyphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate neurotransmission compared to non-selective glutamate receptor antagonists. However, one limitation is that this compound can have off-target effects at high doses, which can complicate interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 5-(4-methoxyphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one and its therapeutic applications. One area of interest is the development of more selective and potent mGluR5 antagonists with fewer off-target effects. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems and how these interactions may contribute to its therapeutic effects. Additionally, further research is needed to determine the optimal dosing and administration strategies for this compound in different neurological and psychiatric disorders.
科学的研究の応用
5-(4-methoxyphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. It has also been studied for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
特性
IUPAC Name |
5-(4-methoxyphenyl)-3-(2-phenylethylamino)cyclohex-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-24-21-9-7-17(8-10-21)18-13-19(15-20(23)14-18)22-12-11-16-5-3-2-4-6-16/h2-10,15,18,22H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNACEXBSAXQOQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。